molecular formula C5H5BrS2 B15243463 (5-Bromothiophen-2-YL)methanethiol

(5-Bromothiophen-2-YL)methanethiol

Cat. No.: B15243463
M. Wt: 209.1 g/mol
InChI Key: HUMCNWSCYYXVKU-UHFFFAOYSA-N
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Description

(5-Bromothiophen-2-YL)methanethiol is an organosulfur compound with the molecular formula C5H5BrS2. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. The bromine atom at the 5-position and the methanethiol group at the 2-position make this compound unique and valuable in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromothiophen-2-YL)methanethiol typically involves the bromination of thiophene followed by the introduction of the methanethiol group. One common method is the reaction of thiophene-2-carbohydrazide with bromine to yield 5-bromothiophene-2-carbohydrazide. This intermediate is then treated with sodium hydroxide and various haloaryl isothiocyanates to produce the desired compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(5-Bromothiophen-2-YL)methanethiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The bromine atom can be reduced to a hydrogen atom, yielding thiophen-2-ylmethanethiol.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or alkyl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions include disulfides, sulfonic acids, and various substituted thiophenes, depending on the specific reagents and conditions used.

Scientific Research Applications

(5-Bromothiophen-2-YL)methanethiol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (5-Bromothiophen-2-YL)methanethiol and its derivatives involves interactions with specific molecular targets and pathways. For example, its antimicrobial activity is attributed to the disruption of bacterial cell membranes and inhibition of essential enzymes. In cancer cells, it may induce apoptosis by activating specific signaling pathways and inhibiting cell proliferation .

Comparison with Similar Compounds

Similar Compounds

    Thiophen-2-YLmethanethiol: Lacks the bromine atom, making it less reactive in certain substitution reactions.

    5-Chlorothiophen-2-YLmethanethiol: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.

    5-Iodothiophen-2-YLmethanethiol: Contains an iodine atom, which can affect its reactivity and applications.

Uniqueness

(5-Bromothiophen-2-YL)methanethiol is unique due to the presence of both the bromine atom and the methanethiol group, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound in research and industry.

Properties

Molecular Formula

C5H5BrS2

Molecular Weight

209.1 g/mol

IUPAC Name

(5-bromothiophen-2-yl)methanethiol

InChI

InChI=1S/C5H5BrS2/c6-5-2-1-4(3-7)8-5/h1-2,7H,3H2

InChI Key

HUMCNWSCYYXVKU-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1)Br)CS

Origin of Product

United States

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